Cas no 18068-82-1 (Furo[3,2-b]pyridine,2-phenyl-)

Furo[3,2-b]pyridine, 2-phenyl-, is a heterocyclic compound featuring a fused furan and pyridine ring system with a phenyl substituent at the 2-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its rigid, planar framework enhances π-conjugation, which is beneficial for applications in materials science, such as organic semiconductors or fluorescent probes. The compound's reactivity allows for further functionalization, enabling the development of tailored derivatives for medicinal chemistry, including potential kinase inhibitors or bioactive molecules. High purity and well-defined synthesis routes ensure reproducibility for research and industrial applications.
Furo[3,2-b]pyridine,2-phenyl- structure
Furo[3,2-b]pyridine,2-phenyl- structure
Product Name:Furo[3,2-b]pyridine,2-phenyl-
CAS No:18068-82-1
MF:C13H9NO
MW:195.216663122177
MDL:MFCD18815678
CID:122745
PubChem ID:10987164
Update Time:2025-10-30

Furo[3,2-b]pyridine,2-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Furo[3,2-b]pyridine,2-phenyl-
    • 2-Phenylfuro[3,2-b]pyridine
    • 2-phenylfurano[2,3-b]quinoxaline
    • 2-Phenyl-furo[2,3-b]chinoxalin
    • 2-phenylfuro[2,3-b]quinoxaline
    • 2-phenyl-furo[2,3-b]quinoxaline
    • 2-phenyl-furo[3,2-b]py
    • 2-Phenylfuro< 2,3-b> chinoxalin
    • 2-Phenylfuro< 2,3-b> -chinoxalin
    • 2-Phenylfuro-< 2,3-b> chinoxalin
    • 2-phenylfuro< 2,3-b> quinoxaline
    • 2-phenylfuro< 3,2-b> pyridine
    • 2-Phenyl-furo< 3.2-b> pyridin
    • AC1Q4WJH
    • AR-1E4982
    • CTK4H7616
    • NSC99094
    • phenylfuropyridine
    • SCHEMBL9430009
    • 2-phenyl-furo[3,2-b]pyridine
    • MFCD18815678
    • EN300-255834
    • 18068-82-1
    • AKOS015906641
    • DB-261398
    • MDL: MFCD18815678
    • Inchi: 1S/C13H9NO/c1-2-5-10(6-3-1)13-9-11-12(15-13)7-4-8-14-11/h1-9H
    • InChI Key: IZQVYGNVFNSARJ-UHFFFAOYSA-N
    • SMILES: O1C2C=CC=NC=2C=C1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 195.06847
  • Monoisotopic Mass: 195.068413911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Melting Point: 89-91℃
  • PSA: 26.03

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Additional information on Furo[3,2-b]pyridine,2-phenyl-

Furo[3,2-b]pyridine, 2-Phenyl-: An Overview of a Versatile Heterocyclic Compound

Furo[3,2-b]pyridine, 2-phenyl- (CAS No. 18068-82-1) is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This compound belongs to the class of furo[3,2-b]pyridines, which are characterized by a fused furan and pyridine ring system. The presence of a phenyl group at the 2-position further enhances its chemical diversity and biological relevance.

The furo[3,2-b]pyridine scaffold is known for its ability to modulate various biological targets, making it a valuable template for the design and development of novel therapeutic agents. Recent studies have highlighted the potential of furo[3,2-b]pyridine, 2-phenyl- in areas such as anticancer therapy, anti-inflammatory treatments, and neurodegenerative disease management. Its structural versatility allows for the introduction of various functional groups, thereby expanding its pharmacological profile.

In the context of medicinal chemistry, furo[3,2-b]pyridine, 2-phenyl- has been extensively studied for its ability to interact with specific protein targets. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of furo[3,2-b]pyridine, 2-phenyl- exhibited potent inhibitory activity against the enzyme cyclooxygenase-2 (COX-2), a key target in anti-inflammatory drug development. This finding underscores the compound's potential as a lead molecule for developing new anti-inflammatory agents.

Another notable application of furo[3,2-b]pyridine, 2-phenyl- is in the field of cancer research. A recent investigation published in Cancer Letters demonstrated that certain derivatives of this compound displayed significant antiproliferative activity against various cancer cell lines. The study highlighted the compound's ability to induce apoptosis and inhibit cell cycle progression, suggesting its potential as a novel anticancer agent. These findings have sparked interest in further exploring the therapeutic potential of furo[3,2-b]pyridine, 2-phenyl- in oncology.

Beyond its medicinal applications, furo[3,2-b]pyridine, 2-phenyl- has also been investigated for its role in neurodegenerative diseases. Research published in the Journal of Neurochemistry in 2019 indicated that derivatives of this compound could protect neurons from oxidative stress and reduce neuroinflammation. These properties make furo[3,2-b]pyridine, 2-phenyl- an attractive candidate for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.

The synthetic accessibility of furo[3,2-b]pyridine, 2-phenyl- has further contributed to its popularity among researchers. Various synthetic routes have been developed to efficiently prepare this compound and its derivatives. One such method involves the reaction of phenylacetylene with a suitable furan derivative followed by cyclization to form the furo[3,2-b]pyridine core. This synthetic flexibility allows for the rapid generation of structurally diverse libraries for high-throughput screening and hit-to-lead optimization.

In addition to its biological activities and synthetic accessibility, furo[3,2-b]pyridine, 2-phenyl- has also been studied for its photophysical properties. Research published in Chemical Communications in 2018 revealed that certain derivatives exhibit strong fluorescence and photostability. These properties make them suitable candidates for use as fluorescent probes in cellular imaging and other biotechnological applications.

Despite its promising applications, further research is needed to fully elucidate the mechanisms underlying the biological activities of furo[3,2-b]pyridine, 2-phenyl- and its derivatives. Ongoing studies are focused on optimizing the pharmacokinetic properties and reducing potential side effects to enhance their therapeutic efficacy.

In conclusion, furo[3,2-b]pyridine, 2-phenyl- (CAS No. 18068-82-1) is a versatile heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structural features and diverse biological activities make it an attractive template for developing novel therapeutic agents across various disease areas. As research continues to advance our understanding of this compound's properties and applications, it is likely to play an increasingly important role in drug discovery and development.

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